BenchChemオンラインストアへようこそ!

Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate

SOS1 Inhibitor KRAS-Driven Cancer In Vivo Efficacy

Select this single, Boc-protected 1,7-naphthyridine regioisomer for SOS1-KRAS inhibitor programs and kinase FBDD campaigns. Unlike 1,5- or 1,6-naphthyridine isomers, its N-7 Boc placement enables sequential deprotection for efficient SAR exploration. Validated by in vivo TGI improvements (HH0043: 76% vs BI-3406: 49%). ≥95% HPLC purity ensures batch-to-batch reliability for telescoped synthesis and scale-up.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1367942-86-6
Cat. No. B2955225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate
CAS1367942-86-6
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CCCNC2C1
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-10-5-4-7-14-11(10)9-15/h10-11,14H,4-9H2,1-3H3
InChIKeyZWEWOQJWNGDMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate (CAS 1367942-86-6): Sourcing the Privileged 1,7-Naphthyridine Scaffold


Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate (CAS 1367942-86-6) is a fully saturated, Boc-protected 1,7-naphthyridine building block . It belongs to a class of heterocyclic intermediates where the tert-butyloxycarbonyl (Boc) group provides a cornerstone for selective synthetic manipulation, acting as a stable protecting group for the secondary amine that can be cleaved under acidic conditions to reveal the free amine for further functionalization . This specific regioisomer provides a direct entry point into the 1,7-naphthyridine series, a scaffold recognized as a privileged structure in medicinal chemistry for its ability to engage diverse biological targets, including kinases and protein-protein interactions [1].

Why Substituting Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate with Other Naphthyridine Isomers is Not a Viable Procurement Strategy


The simple substitution of this compound with an alternative regioisomeric naphthyridine, such as a 1,5- or 1,6-naphthyridine derivative, is scientifically unsound because the position of the nitrogen atoms fundamentally alters the core's electronic distribution, molecular recognition profile, and the vector of any attached substituents [1]. For instance, in drug discovery projects targeting the SOS1-KRAS protein-protein interaction, a scaffold-hopping exercise led to the identification of a 1,7-naphthyridine core as a distinct and potent chemotype, demonstrating that its unique geometry is critical for achieving target engagement and in vivo efficacy, an outcome not achievable with other naphthyridine isomers [2]. Furthermore, the specific placement of the Boc protecting group on the N-7 nitrogen, as opposed to the N-1 position in some analogs, dictates the sequence of possible deprotection and derivatization steps, directly impacting synthetic route efficiency and final product purity .

Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate: The Quantitative Evidence for Differentiated Scientific Selection


Superior In Vivo Efficacy of a 1,7-Naphthyridine Scaffold vs. a Clinical-Stage Benchmark in an NSCLC Xenograft Model

A drug discovery program utilizing a 1,7-naphthyridine scaffold yielded the lead compound HH0043, which demonstrated a statistically significant and superior tumor growth inhibition (TGI) compared to the clinical-stage SOS1 inhibitor BI-3406 in a KRAS G12C-mutated NCI-H358 (human non-small cell lung cancer) xenograft mouse model [1]. This outcome validates the 1,7-naphthyridine core as a privileged scaffold for this high-value therapeutic target.

SOS1 Inhibitor KRAS-Driven Cancer In Vivo Efficacy

Synthetic Route Efficiency: Regioselective N-7 Boc Protection vs. Mixed Protection of 1,5-Naphthyridine Isomers

The commercial availability of this compound as a single, regio-defined N-7 Boc-protected species simplifies synthetic planning and avoids the complexity and yield loss associated with the separation of regioisomers . In contrast, related building blocks such as tert-butyl decahydro-1,7-naphthyridine-1-carboxylate are commonly supplied as diastereomeric mixtures, which can introduce variability into subsequent reaction steps and complicate purification .

Regioselective Synthesis Protecting Group Strategy Intermediate Supply

Global Pharmacopeial Chemical Identity: Verified Purity Standard of ≥95% by HPLC

The primary identity specification for tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate from multiple global suppliers is a minimum purity of 95% as determined by High-Performance Liquid Chromatography (HPLC) . This establishes a consistent and verifiable quality benchmark that is often not rigorously reported for more obscure, directly competing naphthyridine scaffolds.

Building Block Quality Purity Specification Chemical Identity

Procurement-Driven Application Scenarios for Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate (CAS 1367942-86-6)


Lead Optimization of SOS1-KRAS Protein-Protein Interaction Inhibitors

Medicinal chemistry teams focused on targeting the SOS1-KRAS interaction can procure this compound as a late-stage intermediate for generating a library of N-7 substituted 1,7-naphthyridine analogs. This strategy is validated by the finding that a 1,7-naphthyridine-based lead, HH0043, exhibited a 27 percentage-point improvement in in vivo tumor growth inhibition (TGI: 76%) over the clinical-stage comparator BI-3406 (TGI: 49%) .

Fragment-Based Drug Discovery (FBDD) Targeting Kinases and Other Purine-Binding Pockets

The Boc-protected, fully saturated scaffold can be directly utilized in FBDD campaigns to probe the ribose-adjacent pocket of kinases. Its physical properties (MW: 240.34 g/mol, predicted LogP ~2.35 ) and the defined trajectory of the N-7 position make it a superior starting point for fragment growth compared to non-Boc protected or 1,6-naphthyridine isomers, which offer different exit vectors and may not engage the same sub-pockets effectively.

Scale-Up Synthesis and Process Chemistry for Preclinical Candidates

Process chemists requiring a reliable, multi-gram supply of a key intermediate can specify this compound. Its guaranteed minimum 95% purity (HPLC) and existence as a single, defined regioisomer, rather than a mixture , ensures consistent and predictable performance in telescoped reaction sequences, minimizing the risk of batch failure during the costly scale-up of a preclinical candidate.

Quote Request

Request a Quote for Tert-butyl 2,3,4,4a,5,6,8,8a-octahydro-1H-1,7-naphthyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.